3-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Description
This compound is a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4 . It has a molecular formula of C19H14FN3O2S2, an average mass of 399.462 Da, and a monoisotopic mass of 399.051147 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields . The synthesis process often involves reactions with thiourea .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[5,4-b]pyridine core . This core is directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reactions with thiourea . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C19H14FN3O2S2, an average mass of 399.462 Da, and a monoisotopic mass of 399.051147 Da .Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways . This results in the suppression of the downstream effects of these pathways, including cell growth and proliferation.
Biochemical Pathways
The inhibition of PI3K affects several biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Result of Action
The result of the action of 3-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is the inhibition of cell growth and proliferation, primarily through its effects on the PI3K/AKT/mTOR pathway . This can lead to the suppression of tumor growth in cancerous cells.
Future Directions
properties
IUPAC Name |
3-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-13-3-1-4-15(11-13)26(23,24)22-14-8-6-12(7-9-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVZIOEKGMGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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